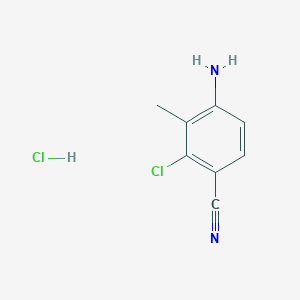

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-chloro-3-methylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c1-5-7(11)3-2-6(4-10)8(5)9;/h2-3H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGKFQGZLTWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696076 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864361-78-4 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, analytical characterization, and handling guidelines for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (CAS No: 864361-78-4). As a substituted benzonitrile, this compound represents a potentially valuable building block for medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support its application in a laboratory setting. We will delve into its chemical identity, methods for assessing its purity and structure, and critical safety protocols.

Chemical Identity and Structural Features

This compound is a bifunctional organic compound featuring an aniline core substituted with chloro, methyl, and nitrile groups. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. Understanding its precise chemical identity is the foundation for all subsequent experimental work.

The key structural attributes—an electron-donating amino group, an electron-withdrawing nitrile group, and sterically influencing methyl and chloro substituents—dictate its reactivity, polarity, and spectroscopic signature. These features make it a versatile intermediate for introducing a substituted cyanophenyl moiety in complex molecule synthesis.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 864361-78-4 | [1][2] |

| Molecular Formula | C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂) | [1][2] |

| Molecular Weight | 203.07 g/mol | [1] |

| InChIKey | KZGKFQGZLTWQKZ-UHFFFAOYSA-N | [2] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Covalently-Bonded Unit Count | 2 |[1] |

Core Physicochemical Characterization

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. Here, we outline the protocols for determining fundamental characteristics.

Solubility Assessment

Expert Insight: Solubility is a critical parameter, especially in drug discovery, as it directly impacts bioavailability and formulation feasibility. A kinetic solubility assay is a high-throughput method to quickly assess a compound's solubility profile across physiologically relevant and common laboratory solvents. The hydrochloride salt is expected to exhibit higher aqueous solubility than its free base due to the ionization of the amino group.

Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl) into the wells of a 96-well UV-transparent microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%. This step should be performed rapidly to induce kinetic precipitation.

-

Incubation and Measurement: Shake the plate for 2 hours at room temperature, protected from light.

-

Analysis: Measure the absorbance of each well using a plate reader at the compound's λ_max. The solubility is determined by comparing the absorbance of the test wells to a standard curve prepared in a solvent where the compound is freely soluble (e.g., 50:50 Acetonitrile:Water). Wells with visible precipitation indicate insolubility at that concentration.

Thermal Properties (Melting Point)

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

-

Use an inert nitrogen gas purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Analytical Characterization for Structure and Purity

Confirming the structure and assessing the purity of a compound are non-negotiable steps in research and development. A multi-technique approach ensures the highest level of confidence.

Caption: Integrated workflow for compound analysis.

Chromatographic Purity (RP-HPLC)

Expert Insight: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. A gradient elution method is crucial for separating the main compound from potential impurities that may have significantly different polarities. UV detection is suitable due to the aromatic nature of the benzonitrile core.

Protocol: Purity Determination by RP-HPLC-UV

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL of a 1 mg/mL sample solution (dissolved in 50:50 Water:Acetonitrile).

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Standard experimental workflow for RP-HPLC analysis.

Structural Elucidation

Expert Insight: While purity is essential, confirming the chemical structure is equally critical. A combination of NMR, MS, and IR spectroscopy provides orthogonal data points that, when combined, leave no ambiguity about the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons (likely doublets), a singlet for the methyl group (around 2.2-2.5 ppm), and a broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O. The hydrochloride salt may cause the amine protons to appear further downfield.

-

¹³C NMR: The spectrum should reveal eight distinct carbon signals: four quaternary carbons (including the C-Cl, C-CH₃, C-NH₂, and C-CN), two aromatic CH carbons, the nitrile carbon (typically >115 ppm), and the methyl carbon (typically 15-25 ppm).

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should be within 5 ppm of the theoretical mass (202.0065 for the protonated free base, C₈H₈ClN₂⁺).[1] The presence of two chlorine atoms in the hydrochloride salt will produce a characteristic isotopic pattern (M, M+2, M+4 with ~9:6:1 ratio) that is invaluable for confirmation.

-

-

Infrared (IR) Spectroscopy:

-

This technique confirms the presence of key functional groups. Expect to see characteristic absorption bands:

-

~2220-2240 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

-

~3300-3500 cm⁻¹: Two distinct bands for the primary amine (N-H) symmetric and asymmetric stretches.

-

~1600-1650 cm⁻¹: Aromatic C=C bending vibrations.

-

~700-850 cm⁻¹: C-Cl stretching vibration.

-

-

Conceptual Synthesis Pathway

Expert Insight: Understanding the synthetic origin of a compound provides context for potential impurities. A plausible synthesis of 4-Amino-2-chloro-3-methylbenzonitrile could start from 2-chloro-3-methylaniline. The key transformations would involve protecting the amine, introducing the nitrile group (often via a Sandmeyer reaction on a diazonium salt derived from an initial amino group or by direct cyanation of a halogenated precursor), and subsequent manipulation of functional groups.

Caption: A plausible synthetic route for the target compound.

Safety, Handling, and Storage

Expert Insight: Proper handling and storage are paramount for laboratory safety and maintaining compound integrity. The information is derived from safety data sheets (SDS) of the compound and structurally related analogs.[4][5]

Table 2: GHS Hazard Summary

| Hazard Class | Statement | Source |

|---|---|---|

| Acute Toxicity, Oral | Harmful or Toxic if swallowed | [4][5] |

| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation | |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Avoid all skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress.

-

Store locked up, away from incompatible materials.[4] Recommended long-term storage is often at 2-8°C.[2]

Disposal:

-

Dispose of the compound and its container at an approved waste disposal facility in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a chemical intermediate with a well-defined structure and predictable physicochemical properties based on its functional groups. This guide provides the necessary framework for its confident use in a research setting, outlining robust protocols for characterization and ensuring safe handling practices. The combination of chromatographic and spectroscopic techniques described herein constitutes a self-validating system for confirming the identity, purity, and quality of this compound, enabling its successful application in advanced chemical synthesis.

References

-

This compound. (n.d.). PubChem. [Link]

-

4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE. (n.d.). SynPep. [Link]

-

Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Amino-2-chloro-3-methyl-benzonitrile hydrochloride,864361-78-4-Amadis Chemical [amadischem.com]

- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Structural Analysis and Confirmation of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural analysis and confirmation of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a substituted aromatic nitrile of interest to researchers in medicinal chemistry and materials science. The core principle of this guide is the application of an integrated, multi-technique spectroscopic approach, ensuring a self-validating system for structural elucidation. We detail the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we discuss the role of Single-Crystal X-ray Crystallography as the definitive method for absolute structure determination. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Confirmation

4-Amino-2-chloro-3-methylbenzonitrile is a substituted benzonitrile, a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The hydrochloride salt form is often utilized to improve solubility and stability. Given its potential as a key intermediate, the absolute and unambiguous confirmation of its molecular structure is paramount. Any structural ambiguity—such as incorrect substituent placement on the aromatic ring—can lead to significant deviations in chemical reactivity, biological activity, and safety profiles.

This guide moves beyond a simple listing of analytical techniques. It presents a logical, self-validating workflow designed to provide an irrefutable structural proof. The convergence of data from orthogonal analytical methods—each probing different aspects of the molecule's constitution—forms the foundation of modern chemical structure validation.[2][3]

Molecular Overview and Key Properties

The first step in any analytical endeavor is to understand the target molecule's basic properties. These characteristics, derived from its putative structure, inform the selection of appropriate analytical techniques and experimental parameters.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂N₂ | [4][5] |

| Molecular Weight | 203.07 g/mol | [5] |

| Monoisotopic Mass | 202.006454 Da | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Topological Polar Surface Area | 49.8 Ų |[5] |

The Integrated Spectroscopic Workflow: A Strategy of Convergence

No single analytical technique can provide absolute structural proof. An effective validation strategy relies on the integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with high confidence. This workflow is designed to be self-validating; for example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of atoms observed in NMR and IR spectroscopy.

Caption: Integrated workflow for spectroscopic analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, one can deduce the precise connectivity of atoms.[6]

Proton (¹H) NMR Spectroscopy

-

Principle & Causality: ¹H NMR probes the chemical environment of hydrogen atoms. The position of a signal (chemical shift) is dictated by the electron density around the proton. Protons on an aromatic ring are deshielded and appear downfield, while protons on an alkyl group are more shielded and appear upfield. The splitting of a signal (multiplicity) reveals the number of neighboring protons, providing direct evidence of connectivity.

-

Expected Spectral Features:

-

Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.0 ppm). Given the substitution pattern, we anticipate two doublets, each integrating to 1H. The coupling constant between them (J-coupling) should be consistent with ortho-coupling (~7-9 Hz).

-

Amino (NH₃⁺) Protons: Due to the hydrochloride salt form, the amino group will be protonated. This will likely appear as a broad singlet, integrating to 3H. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Methyl (CH₃) Protons: A sharp singlet integrating to 3H is expected for the methyl group, typically in the range of 2.0-2.5 ppm.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amino group.

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer.

-

Standard Parameters: Utilize a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.[7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Carbon-¹³ (¹³C) NMR Spectroscopy

-

Principle & Causality: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The nitrile carbon is characteristically deshielded and appears far downfield, while aromatic carbons appear in the mid-range, and aliphatic carbons are upfield.[8]

-

Expected Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the electron-withdrawing nitrile and chlorine groups will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.

-

Nitrile Carbon (C≡N): A low-intensity signal is expected in the range of 115-125 ppm.[7]

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around 15-25 ppm.

-

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled spectrum.

-

Standard Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is typically used to ensure proper quantitation, especially for carbons without attached protons like the nitrile carbon.[7]

-

Table 2: Summary of Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~7.0-7.8 | Doublet | 1H | Aromatic C-H |

| ¹H | ~6.8-7.5 | Doublet | 1H | Aromatic C-H |

| ¹H | Broad | Singlet | 3H | -NH₃⁺ |

| ¹H | ~2.2-2.5 | Singlet | 3H | -CH₃ |

| ¹³C | ~110-150 | 6 signals | - | Aromatic Carbons |

| ¹³C | ~115-125 | 1 signal | - | -C≡N |

| ¹³C | ~15-25 | 1 signal | - | -CH₃ |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its molecular formula.[1]

-

Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected. High-resolution mass spectrometry (HRMS) can measure m/z to several decimal places, allowing for the unambiguous determination of the elemental composition. A key feature for this molecule is the presence of chlorine, which has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak (M+2) at two mass units higher than the main peak, with roughly one-third the intensity. This pattern is a powerful diagnostic tool.

-

Expected Spectral Features:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₇ClN₂).

-

Isotopic Pattern: A prominent M+2 peak with an intensity of approximately 33% of the M+ peak, confirming the presence of a single chlorine atom.

-

-

Experimental Protocol (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the compound (after neutralization of the HCl salt if necessary) in a volatile organic solvent like dichloromethane or methanol.

-

Instrumentation: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[9] The GC will separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust, high-energy technique that typically produces a clear molecular ion and a rich fragmentation pattern that can provide further structural information.

-

Analysis: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7]

-

Principle & Causality: Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are characteristic of specific functional groups.

-

Expected Spectral Features:

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.[10]

-

N-H Stretch: For the protonated amine (NH₃⁺), broad and strong absorptions are expected in the region of 2500-3200 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[10]

-

C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.[10]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretch.

-

-

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Mix approximately 1-2 mg of the dry compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.[1]

-

Grinding: Finely grind the mixture in an agate mortar and pestle until it is a homogenous, fine powder.

-

Pressing: Compress the powder into a thin, transparent pellet using a hydraulic press.[1]

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Table 3: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2220-2240 | Stretch | Nitrile (C≡N) |

| ~2500-3200 | Stretch (Broad) | Ammonium (N-H) |

| >3000 | Stretch | Aromatic C-H |

| <3000 | Stretch | Aliphatic C-H |

| ~1450-1600 | Stretch | Aromatic C=C |

| ~600-800 | Stretch | C-Cl |

Single-Crystal X-ray Crystallography: The Definitive Proof

When an unambiguous, three-dimensional structure is required, Single-Crystal X-ray Crystallography is the gold standard.[11] It provides the precise spatial coordinates of every atom in the crystal lattice, directly revealing connectivity, stereochemistry, and bond lengths/angles.

-

Principle & Causality: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern based on the regular arrangement of atoms in the crystal lattice.[12][13] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.

-

Experimental Workflow:

-

Crystallization: This is often the most challenging step. A suitable single crystal (typically >0.1 mm in all dimensions) must be grown.[13][14] This is achieved by slowly precipitating the compound from a supersaturated solution using techniques like slow evaporation or vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument rotates the crystal while recording the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built and refined to best fit the experimental data.[13] The final output is a complete 3D model of the molecule.

-

While powerful, this technique is contingent on the ability to grow high-quality single crystals, which is not always feasible.[15]

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of corroborating data from orthogonal analytical techniques.

Caption: Logical flow of how spectroscopic data confirms the final structure.

Mass spectrometry validates the elemental composition and the presence of chlorine. Infrared spectroscopy confirms the presence of the key nitrile, amino, and aromatic functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the specific substitution pattern on the benzene ring and distinguishing it from other possible isomers. The convergence of these independent lines of evidence provides a robust, self-validating, and unambiguous confirmation of the molecular structure. For absolute proof in the solid state, these techniques should be complemented by Single-Crystal X-ray Crystallography.

References

- A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. Benchchem.

- An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications. Benchchem.

-

Zácek P, Dransfeld A, Exner O, Schraml J. 15N NMR chemical shifts of ring substituted benzonitriles. Magn Reson Chem. 2006;44(12):1073-80. Available from: [Link]

- Comparative Spectroscopic Analysis of 4-(Aminomethyl)-3-methylbenzonitrile and Its Analogs. Benchchem.

-

Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of benzonitrile dissolved in isotropic and nematic phase. University of Gothenburg. Available from: [Link]

-

Request PDF: N-15 NMR chemical shifts of ring substituted benzonitriles. ResearchGate. Available from: [Link]

- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. Benchchem.

-

Chemical structure of benzonitrile derivatives investigated. ResearchGate. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Available from: [Link]

-

The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available from: [Link]

- A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives. Benchchem.

-

4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE CAS 864361-78-4 WIKI. Molbase. Available from: [Link]

-

3-Aminobenzonitrile. PubChem. Available from: [Link]

-

Wu, J., et al. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nat Commun. 2024. Available from: [Link]

-

Spek, A. L. Structure validation in chemical crystallography. Acta Crystallogr D Biol Crystallogr. 2009;65(Pt 2):148-55. Available from: [Link]

-

4-Amino-3-chlorobenzonitrile. PubChem. Available from: [Link]

-

Benzonitrile, 4-amino-. NIST WebBook. Available from: [Link]

-

4-Aminobenzonitrile. PubChem. Available from: [Link]

-

Dube, P., et al. Absolute Configuration of Small Molecules by Co-crystallization. Angew Chem Int Ed Engl. 2019. Available from: [Link]

-

Small molecule crystallography. Excillum. Available from: [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.com. Available from: [Link]

-

X-ray Crystallography. Creative BioMart. Available from: [Link]

-

X-ray crystallography. Wikipedia. Available from: [Link]

-

4-Chloro-2-[[ethyl(piperidin-4-yl)amino]methyl]benzonitrile. PubChem. Available from: [Link]

-

4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. Available from: [Link]

-

4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE. SynPep. Available from: [Link]

-

Handbook of Analytical Validation. Routledge. Available from: [Link]

-

The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]

-

4-Amino-2-chloro-3-methylbenzamide. PubChem. Available from: [Link]

-

Synthesis of 4-amino-3-chlorobenzonitrile. PrepChem.com. Available from: [Link]

-

4-Amino-3-(3-chloro-2-methylanilino)benzonitrile. PubChem. Available from: [Link]

-

4-Amino-3-methylbenzonitrile. PubChem. Available from: [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]

- Preparation of benzonitriles. Google Patents.

-

4-Amino-2-chloro-3-methylbenzonitrile. Crysdot LLC. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. routledge.com [routledge.com]

- 4. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. excillum.com [excillum.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 864361-78-4).[1] As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and structural verification. This document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with functionalities that give rise to a unique spectroscopic fingerprint. The hydrochloride salt form dictates that the primary amino group is protonated to an ammonium group (-NH₃⁺), a key feature that significantly influences the spectral data, particularly in NMR and IR spectroscopy.

Compound Details:

-

Chemical Name: this compound

-

CAS Number: 864361-78-4[1]

-

Molecular Formula: C₈H₇ClN₂·HCl[1]

-

Molecular Weight: 203.07 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

The hydrochloride salt's solubility necessitates the use of a polar, aprotic deuterated solvent to ensure dissolution and prevent the exchange of the ammonium protons.[2]

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The use of DMSO-d₆ is advantageous as it solubilizes the salt and typically allows for the observation of exchangeable protons like those in an ammonium group.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and ammonium protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H | The positive charge on the nitrogen deshields the protons, shifting them downfield. The broadness is due to quadrupolar relaxation and potential exchange. |

| Ar-H (Position 6) | 7.6 - 7.8 | Doublet | 1H | This proton is ortho to the electron-withdrawing cyano group, causing a downfield shift. It will be coupled to the proton at position 5. |

| Ar-H (Position 5) | 7.3 - 7.5 | Doublet | 1H | This proton is ortho to the ammonium group and will be coupled to the proton at position 6. |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | The methyl group protons are expected in the typical benzylic region. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C≡N | 117 - 120 | The nitrile carbon is characteristically found in this region. |

| Ar-C (Quaternary) | 125 - 150 | Four quaternary carbons are present: C1 (attached to -CH₃), C2 (attached to -Cl), C3 (attached to -NH₃⁺), and C4 (attached to -CN). The carbon attached to the ammonium group (C3) will be significantly influenced by the positive charge. |

| Ar-CH | 115 - 135 | Two tertiary aromatic carbons are present at positions 5 and 6. |

| -CH₃ | 15 - 20 | The methyl carbon appears in the typical aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

For a solid sample like a hydrochloride salt, the KBr pellet method is a robust and common technique.[4][5]

Methodology:

-

Sample Preparation: A small amount of the compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[6][7]

-

Pellet Formation: The homogenous powder is then compressed in a die using a hydraulic press to form a thin, transparent pellet.[3][7]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[3] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[4][5]

IR Spectral Interpretation (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups. The protonation of the amino group is a key diagnostic feature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Broad, Strong | The stretching vibrations of the ammonium group appear as a broad, strong band, distinct from the sharper peaks of a primary amine (~3300-3500 cm⁻¹). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium | Corresponds to the C-H bonds of the methyl group. |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp | The nitrile group gives a characteristic sharp and strong absorption in this region. |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Medium-Strong | The bending vibration of the ammonium group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Skeletal vibrations of the benzene ring. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | The carbon-chlorine bond stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structure.

Experimental Protocol: MS Data Acquisition

For a semi-volatile organic salt, Electron Ionization (EI) is a suitable "hard" ionization technique that provides valuable fragmentation data.[8][9] Electrospray Ionization (ESI), a "soft" technique, is also applicable and would likely yield the protonated molecular ion of the free base.[10]

Methodology (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized by heating under vacuum.[11]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron to form a molecular ion (M⁺˙) and induces fragmentation.[8]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[8]

Mass Spectrum Interpretation (Predicted)

Upon vaporization and ionization, the HCl moiety will be lost. The mass spectrum will correspond to the free base, 4-Amino-2-chloro-3-methylbenzonitrile (C₈H₇ClN₂), with a molecular weight of approximately 166.61 g/mol .

| m/z Value | Proposed Ion | Comments |

| 166/168 | [M]⁺˙ | Molecular Ion Peak . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 (due to ³⁵Cl and ³⁷Cl isotopes). This is a definitive indicator of one chlorine atom. |

| 151/153 | [M - CH₃]⁺ | Loss of the methyl group. The isotopic pattern for chlorine will persist. |

| 131 | [M - Cl]⁺ | Loss of the chlorine atom. This fragment would not have the 3:1 isotopic pattern. |

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The key diagnostic features are the downfield, broad ammonium signal in the ¹H NMR, the characteristic ammonium stretches and bends in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum, which confirms the presence of a single chlorine atom in the structure of the corresponding free base. This guide provides the foundational data and interpretive logic essential for scientists working with this compound.

References

- A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers - Benchchem. (n.d.).

- Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide - Benchchem. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Ionization Methods in Organic Mass Spectrometry. (n.d.).

- Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19).

- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).

- Comparative Spectroscopic Analysis of 4-(Aminomethyl)-3-methylbenzonitrile and Its Analogs - Benchchem. (n.d.).

- Ionization Methods in Organic Mass Spectrometry | JEOL Resources. (n.d.).

- An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications - Benchchem. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE 864361-78-4 wiki. (n.d.).

- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11).

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. acdlabs.com [acdlabs.com]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-2-chloro-3-methylbenzonitrile Hydrochloride

Foreword: From Data Points to a Predictive Framework

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely an exercise in data collection; it is the cornerstone of rational process development, formulation design, and ultimately, therapeutic success. This guide addresses the solubility profile of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a substituted aminobenzonitrile that serves as a valuable building block in medicinal chemistry.

Rather than presenting a static list of solubility values, this document provides a comprehensive framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. We will delve into the physicochemical properties that govern its behavior, outline the thermodynamic principles of dissolution, and provide robust, field-proven protocols that constitute a self-validating system for generating reliable data. This approach is designed to empower you, the scientist, to move beyond simple data points and develop a predictive, mechanistic understanding of the molecule's behavior in a diverse range of solvent environments.

Physicochemical Characterization: The Molecular Blueprint

The solubility of a compound is intrinsically linked to its molecular structure and associated physical properties. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

-

Aromatic Ring: Provides a hydrophobic backbone.

-

Amino Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form (-NH₃⁺). This ionic center is the primary driver of aqueous solubility and is capable of strong hydrogen bonding.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.

-

Methyl Group (-CH₃): A small, nonpolar group that slightly increases lipophilicity.

-

Nitrile Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

-

Hydrochloride Salt: The formation of a salt with hydrochloric acid dramatically increases the polarity and aqueous solubility of the parent amine by introducing an ionic character.[1]

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 4-Amino-2-chloro-3-methylbenzonitrile and its Hydrochloride Salt

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source/Note |

| IUPAC Name | 4-amino-2-chloro-3-methylbenzonitrile;hydrochloride | 4-amino-2-chloro-3-methylbenzonitrile | - |

| CAS Number | 864361-78-4 | 573768-09-9 | [2][3] |

| Molecular Formula | C₈H₈Cl₂N₂ | C₈H₇ClN₂ | [2][3] |

| Molecular Weight | 203.07 g/mol | 166.61 g/mol | [2][3] |

| Appearance | Solid (Predicted) | Solid | [4] |

| logP (Octanol/Water) | N/A (Estimated lower than free base) | 2.10 (Calculated for isomer) | [5] |

| Water Solubility | High (Predicted) | log₁₀(S) = -2.62 (Calculated for isomer) | [5] |

| Hydrogen Bond Donors | 2 | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | 2 | [2] |

The Theoretical Basis of Solubility

Thermodynamics of Dissolution: An Energetic Tug-of-War

The dissolution of a crystalline salt like this compound is governed by a balance of two key energetic factors:

-

Lattice Energy (ΔH_lattice): The energy required to break apart the ionic crystal lattice, separating the protonated aminobenzonitrile cations from the chloride anions. This is an endothermic process (requires energy).

-

Solvation Energy (ΔH_solvation): The energy released when the separated ions are stabilized by interactions with solvent molecules. In water, this is specifically called hydration energy. This is an exothermic process (releases energy).

The overall enthalpy of solution (ΔH_solution) is the sum of these two terms. ΔH_solution = ΔH_lattice + ΔH_solvation

For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

Caption: Thermodynamic cycle for the dissolution of an ionic salt.

The "Like Dissolves Like" Principle

This principle is a practical guide based on intermolecular forces. Solvents are more likely to dissolve solutes that have similar polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They will effectively solvate the protonated amine (-NH₃⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions and hydrogen bonding. Therefore, high solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors but not donors. They can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Moderate to good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and cannot effectively solvate charged ions. The energy required to break the crystal lattice is not compensated by solvation energy. Consequently, the compound is expected to be poorly soluble or insoluble in these solvents.

The Critical Influence of pH on Aqueous Solubility

As a hydrochloride salt of a primary amine, the aqueous solubility of the compound is highly dependent on pH. The relevant equilibrium is:

R-NH₃⁺ (soluble) ⇌ R-NH₂ (less soluble) + H⁺

According to the Henderson-Hasselbalch equation, the ratio of the protonated (salt) form to the unprotonated (free base) form is dictated by the solution's pH and the pKa of the conjugate acid (R-NH₃⁺).

-

At low pH (pH < pKa): The equilibrium shifts to the left. The compound exists predominantly as the protonated, highly soluble cation (R-NH₃⁺).

-

At high pH (pH > pKa): The equilibrium shifts to the right. The protonated amine is deprotonated to form the neutral free base (R-NH₂), which is significantly less polar and will have much lower aqueous solubility. This can lead to precipitation if the concentration exceeds the solubility of the free base.

Therefore, when determining aqueous solubility, it is crucial to measure it across a physiologically and industrially relevant pH range, as mandated by regulatory guidelines like the ICH M9.[6][7]

A Practical Framework for Solubility Determination

The following workflow provides a systematic and robust approach to characterizing the solubility profile of a new chemical entity.

Caption: Experimental workflow for determining a compound's solubility profile.

Protocol: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This protocol is considered the "gold standard" for determining thermodynamic (equilibrium) solubility and is aligned with international regulatory guidelines.[7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

-

This compound (verify purity >98%)

-

Selected solvents (HPLC grade)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated HPLC method for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A preliminary test with a small amount can help estimate the required excess.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. For thermodynamic solubility, it is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid artificially high results.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Method B (Filtration): Withdraw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. Self-Validation Check: Ensure the filter material does not adsorb the compound by running a known concentration standard through it and re-analyzing.

-

-

Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Perform the experiment in triplicate for each solvent to ensure reproducibility.[8]

Protocol: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To accurately quantify the concentration of the dissolved compound in the samples generated from the shake-flask experiment.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

Chromatographic Conditions (Example Method):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or λmax of the compound)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Calibration Curve: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for accurate quantification.

-

Sample Analysis: Inject the diluted samples from the solubility experiment.

-

Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Apply the dilution factor to calculate the final solubility in the original solvent.

Anticipated Solubility Profile and Data Interpretation

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. This table serves as a hypothesis to be confirmed by the experimental work outlined above.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH < 7), Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with the -NH₃⁺ and Cl⁻ ions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High polarity effectively solvates the cation, but solvation of the anion is less efficient than in protic solvents. |

| Polar Aprotic | Acetonitrile | Moderate | Less polar than DMSO/DMF, resulting in reduced solvating power for ionic species. |

| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Nonpolar | Toluene, Heptane, Hexane | Insoluble | No effective mechanism to solvate the ions and overcome the strong electrostatic forces in the crystal lattice. |

Interpreting and Applying Your Results:

-

For Synthesis: If the compound is a product, a solvent with low solubility (e.g., Toluene, Heptane) could be an effective anti-solvent for crystallization, while a solvent of moderate solubility at high temperature and low solubility at room temperature (e.g., Ethanol/Water mixture) would be ideal for recrystallization.

-

For Formulation (Aqueous): The pH-solubility profile is paramount. The data will define the pH range in which the drug can be formulated as a stable solution at the desired concentration.

-

For Chromatography: The solubility data helps in selecting an appropriate solvent to dissolve the sample for injection and informs the choice of mobile phase components for purification.

Conclusion

The solubility profile of this compound is dictated by a complex interplay between its ionic salt nature, the specific functional groups on its aromatic ring, and the properties of the solvent. As a hydrochloride salt, it is predicted to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in polar aprotic and nonpolar organic solvents. The aqueous solubility is expected to be highly pH-dependent, a critical factor for any development work.

This guide has provided the essential theoretical background and, more importantly, a robust, validated experimental framework for determining this profile. By systematically applying the shake-flask method coupled with a reliable analytical technique like HPLC, researchers can generate the high-quality, reproducible data needed to make informed decisions in chemical synthesis, process optimization, and pharmaceutical formulation.

References

-

ICH Harmonised Guideline. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers: Draft Guidance for Industry. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

-

ICH. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

Cheméo. (2025). Physical Properties of 4-Amino-3-chloro-5-methyl benzonitrile. Available at: [Link]

-

LookChem. (n.d.). 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE 864361-78-4 wiki. Available at: [Link]

-

SynPep. (n.d.). 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE. Available at: [Link]

-

Patel, M. et al. (2019). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. 4-Amino-2-chloro-3-methylbenzonitrile (>90%) [lgcstandards.com]

- 4. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]

- 5. chemeo.com [chemeo.com]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. capa.org.tw [capa.org.tw]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Researcher's Guide to Investigating the Potential Biological Activities of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride. While direct biological data for this specific compound is not extensively documented, its structural features, particularly the aminobenzonitrile scaffold, suggest promising avenues for investigation in oncology and infectious diseases. This document synthesizes findings from structurally related compounds to build a strong rationale for targeted research, outlines detailed experimental protocols for validation, and proposes potential mechanisms of action. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and similar molecules.

Introduction: The Aminobenzonitrile Scaffold as a Privileged Structure in Drug Discovery

The benzonitrile moiety is a key structural component in a variety of biologically active compounds. The addition of an amino group, creating an aminobenzonitrile scaffold, significantly enhances the potential for diverse pharmacological activities. This scaffold serves as a versatile building block in medicinal chemistry, allowing for the synthesis of a wide array of derivatives with therapeutic applications.[1] Studies have demonstrated that compounds incorporating the 4-aminobenzonitrile core can exhibit potent cytotoxic effects against various cancer cell lines.[1] Furthermore, the strategic placement of functional groups on the aminobenzonitrile ring can profoundly influence its interaction with biological targets, leading to the development of targeted therapies such as kinase inhibitors.[2][3]

This compound (Figure 1) presents a unique substitution pattern with a chloro and a methyl group in addition to the amino and nitrile functionalities. These substitutions can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide will explore the two most probable biological activities for this compound based on structure-activity relationships (SAR) of similar molecules: anticancer and antimicrobial activities.

Figure 1: Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂N₂ |

| Molecular Weight | 203.07 g/mol |

| CAS Number | 864361-78-4 |

Data sourced from PubChem.[4]

Potential Anticancer Activity: A Focus on Kinase Inhibition

Abnormal signaling from protein tyrosine kinases (PTKs) is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The aminobenzonitrile scaffold has been successfully utilized in the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer and other malignancies.[5][6] The rationale for investigating this compound as a potential anticancer agent is rooted in the established success of related compounds in this therapeutic area.

Proposed Mechanism of Action: Targeting EGFR

We hypothesize that this compound, or its derivatives, could function as an EGFR inhibitor. The nitrogen atoms in the aminobenzonitrile scaffold can act as hydrogen bond acceptors, crucial for binding to the hinge region of kinases.[7] The substituted phenyl ring can be further modified to optimize interactions within the ATP-binding pocket of the enzyme. The chloro and methyl groups on the target compound may contribute to favorable binding interactions and selectivity.

Caption: Proposed mechanism of EGFR inhibition by the test compound.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The initial step in evaluating the anticancer potential is to assess the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity as an indicator of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

-

Normal human cell line (e.g., HEK-293T) for selectivity assessment

-

DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol: EGFR Kinase Inhibition Assay

To directly assess the inhibitory effect on EGFR, a biochemical kinase assay should be performed.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

This compound

-

A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound, EGFR, substrate, and ATP in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound followed by the EGFR solution.

-

Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of ADP produced) according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Caption: Workflow for investigating the anticancer potential.

Potential Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of novel antimicrobial agents.[8] Various heterocyclic compounds, including those derived from benzonitriles, have demonstrated significant antibacterial and antifungal activities.[8][9][10] The structural features of this compound, including the halogen and aromatic functionalities, suggest it may possess antimicrobial properties.

Proposed Mechanism of Action

The mechanism of action for antimicrobial benzonitrile derivatives can be diverse. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[10] Others may disrupt the bacterial cell membrane integrity. The specific mechanism for the target compound would need to be elucidated through further studies.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

Standard antimicrobial agents (e.g., Ampicillin for bacteria, Fluconazole for fungi) as positive controls

-

96-well microplates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on a comprehensive analysis of structurally related compounds, there is a strong scientific rationale to investigate its potential as both an anticancer and an antimicrobial agent. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these potential biological activities. Positive results from these initial in vitro studies would warrant further investigation into the mechanism of action, structure-activity relationship through the synthesis of derivatives, and in vivo efficacy studies. This foundational work is crucial for unlocking the therapeutic potential of this and other novel aminobenzonitrile-based compounds.

References

- BenchChem. (2025). Comparative Cytotoxicity of 4-Aminobenzonitrile and its Derivatives: A Review of Preclinical Findings. BenchChem Technical Support Team.

- BenchChem. (2025).

-

Chikhale, R., et al. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1076-1088. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- BenchChem. (2025).

- Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12), 1013-1017.

-

SynPep. (n.d.). 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE. [Link]

-

Popa, M., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(11), 3291. [Link]

-

Amaral, D. N., et al. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Scientific Reports, 9(1), 1-13. [Link]

-

ResearchGate. (2019). (PDF) A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Anticancer Studies of Novel Aminobenzazolyl Pyrimidines as Tyrosine Kinase Inhibitors | Request PDF. [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1238. [Link]

-

Aboukhatwa, S. I., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

- BenchChem. (2025).

-

Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]

-

Zięba, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. [Link]

-

Wang, Y., et al. (2014). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 24(1), 251-255. [Link]

-

Thuy, T. T. D., et al. (2021). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. International Journal of Molecular Sciences, 22(21), 11599. [Link]

-

ResearchGate. (n.d.). Chemical structures of selected EGFR inhibitors. All compounds are.... [Link]

-

Bretner, M., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91-96. [Link]

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(12), 5275-5296. [Link]

-

Fodor, E., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2686. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride: Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a substituted aminobenzonitrile—place it firmly within a class of compounds of high interest to medicinal chemists. This document, therefore, presents a plausible and scientifically grounded pathway for its synthesis and explores its rationale and applications within the broader context of drug discovery.

The Strategic Importance of the Aminobenzonitrile Scaffold in Medicinal Chemistry

Substituted benzonitriles are a cornerstone in modern medicinal chemistry. The nitrile group, with its unique electronic properties, serves as a versatile pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like ketones or hydroxyls, often leading to improved metabolic stability and pharmacokinetic profiles. The amino group, in turn, provides a crucial handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The strategic placement of chloro and methyl groups on the benzene ring further refines the molecule's properties. The chlorine atom can influence the electronic environment and provide a vector for halogen bonding, while the methyl group can enhance binding to hydrophobic pockets in target proteins. Consequently, this compound represents a valuable building block for creating novel therapeutic agents.

A Plausible and Detailed Synthesis of this compound

The following multi-step synthesis is a scientifically robust and plausible route to obtain this compound, based on well-established organic chemistry principles for the synthesis of analogous compounds.

Proposed Synthetic Pathway

CAS number 864361-78-4 properties and literature

An In-Depth Technical Guide to Dabrafenib (GSK2118436), a Selective B-Raf Inhibitor